molecular formula C14H16F3NO4S2 B2930751 Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034607-48-0

Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2930751
CAS No.: 2034607-48-0
M. Wt: 383.4
InChI Key: PIPJDTMVZYJGOI-UHFFFAOYSA-N
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Description

Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core modified with a sulfonyl group at the 1-position and a thioacetate moiety at the 3-position.

Properties

IUPAC Name

methyl 2-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S2/c1-22-13(19)9-23-11-5-6-18(8-11)24(20,21)12-4-2-3-10(7-12)14(15,16)17/h2-4,7,11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPJDTMVZYJGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the selective introduction of the trifluoromethyl group.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.

    Thioester Formation: The final step involves the reaction of the sulfonylated pyrrolidine with methyl thioacetate under conditions that promote esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the sulfonyl group can improve binding affinity to biological targets.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The trifluoromethyl group can enhance lipophilicity, aiding in membrane permeability, while the sulfonyl group can form strong hydrogen bonds with target proteins.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to three classes of analogs:

Key Observations:

Sulfonyl Group Variations :

  • The 3-(trifluoromethyl)phenylsulfonyl group in the target compound contrasts with the cyclohexylsulfonyl group in its aliphatic analog . The aromatic CF₃ group may improve binding to hydrophobic pockets in target proteins compared to the bulkier cyclohexyl group.
  • The molecular weight difference (~407.4 vs. 321.5) highlights the impact of aromatic vs. aliphatic substituents on physicochemical properties.

Ester Group and Backbone Differences :

  • The target compound uses a methyl ester , whereas analogs like 10d employ ethyl esters, which may alter solubility and metabolic stability .
  • Pyrrolidine vs. Piperazine/Thiazole : The pyrrolidine-thioacetate scaffold in the target differs from the piperazine-thiazole-ureido framework in 10d , suggesting divergent biological targets.

Biological Activity

Methyl 2-((1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group, in particular, is known for enhancing the pharmacological properties of various drugs. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure

The compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₄F₃N₃O₂S
  • IUPAC Name : this compound

Structural Features

The structure includes:

  • A trifluoromethyl group, which is often associated with increased lipophilicity and metabolic stability.
  • A pyrrolidine ring , contributing to its potential interactions with biological targets.
  • A sulfonyl moiety , which can enhance binding affinity to proteins.

This compound has been studied for its potential to modulate various biological pathways. Its mechanism of action is primarily linked to the inhibition of protein-protein interactions (PPIs), particularly those involving the Nrf2-Keap1 pathway.

Nrf2-Keap1 Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2) is a key regulator of cellular defense against oxidative stress. Compounds that inhibit the Nrf2-Keap1 interaction can enhance the expression of antioxidant enzymes, providing therapeutic benefits in conditions related to oxidative stress and inflammation.

In Vitro Studies

Recent studies have highlighted the compound's potency in inhibiting the Nrf2-Keap1 interaction. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications in the trifluoromethyl group and sulfonyl moiety significantly influence biological activity.

Key Findings from Research

StudyFindings
Study 1 Showed that compounds similar to this compound exhibit IC50 values below 100 nM in inhibiting Nrf2-Keap1 PPI.
Study 2 Identified that the presence of a trifluoromethyl group enhances binding affinity through increased hydrophobic interactions.
Study 3 Reported on the synthesis and biological evaluation of derivatives, confirming enhanced antioxidant activity correlated with structural modifications.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of this compound using various assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its anti-inflammatory effects in vitro. Results demonstrated a marked decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) upon treatment, indicating its potential application in inflammatory diseases.

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